
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Descripción general
Descripción
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a synthetic compound . It is also referred to as Iso-E Super, a synthetic terpenoid considered to be a petroleum-derived aroma chemical . It is used as a scent in perfumes, laundry products, and cosmetics .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction results in a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized with phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C16H26O . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction and a cyclization reaction . The Diels–Alder reaction involves the reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride .Physical And Chemical Properties Analysis
This compound appears as a colorless to pale yellow liquid . It has a woody, amber odor . The density of this compound is 0.964 at 20 °C, and it has a boiling point of 134 °C . The refractive index is between 1.4975 and 1.500 at 20 °C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Tetrahydroquinoline derivatives are synthesized through various methods, including multi-component coupling reactions and formal cycloaddition processes. For instance, N-acetyl-2-azetine undergoes Lewis acid catalyzed cycloaddition with imines to yield tetrahydroquinolines, highlighting a mechanism for synthesizing structurally complex quinoline derivatives (Stevenson, Nieuwenhuyzen, & Osborne, 2007). Additionally, the unexpected formation of 2-acetyl-3-aryl-2-methyl-2,3-dihydroquinazolin-4(1H)-ones from the reaction of 2-amino-N'-arylbenzamidines with butanedione instead of the expected quinazolines demonstrates the unpredictability and complexity of chemical reactions involving tetrahydroquinoline structures (Szczepankiewicz, Kuźnik, Boncel, & Siewniak, 2014).
Biological Activities
The biological activities of tetrahydroquinoline derivatives are a significant area of research. Some derivatives have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. For example, arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines showed promising antibacterial and antifungal properties, with specific compounds exhibiting significant activity against certain strains of bacteria and fungi (Kumar & Vijayakumar, 2017). Another study synthesized novel pyrazole derivatives containing a 2-methylquinoline ring system, demonstrating significant antibacterial activity against various bacterial strains (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Material Science and Molecular Design
In material science and molecular design, the structural and vibrational spectroscopic studies of tetrahydroquinoline derivatives, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, provide insights into their potential applications in designing new materials with specific properties. Detailed analysis using single crystal X-ray diffraction, FTIR, NMR, and DFT computations has been employed to understand the molecular structure and properties of such compounds (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Mecanismo De Acción
Target of Action
The primary target of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as Tetramethyl acetyloctahydronaphthalenes, is the olfactory receptors in the human nose . This compound is a synthetic ketone fragrance used in various products such as perfumes, laundry products, and cosmetics . It interacts with these receptors to produce a woody, slightly ambergris odor, reminiscent of clean human skin .
Mode of Action
The compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its unique scent
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic . This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.
Result of Action
The primary result of the action of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions .
Propiedades
IUPAC Name |
1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPMIYRDYQNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



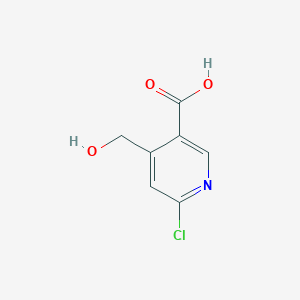
![tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1460237.png)
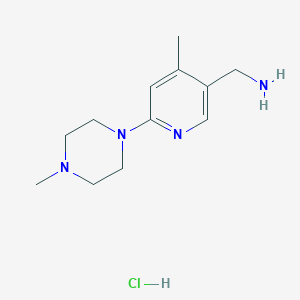
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460241.png)
![tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1460242.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)
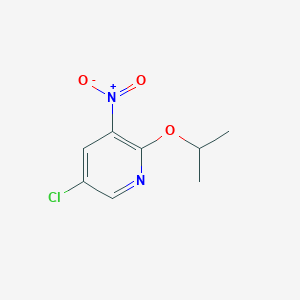
![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)
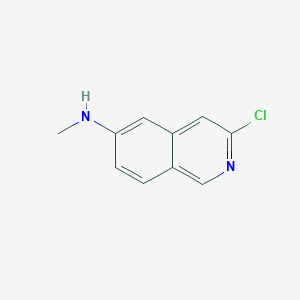
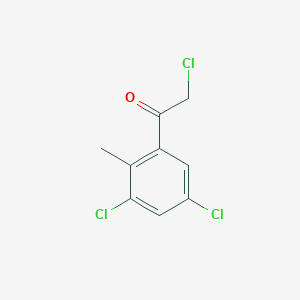
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1460248.png)
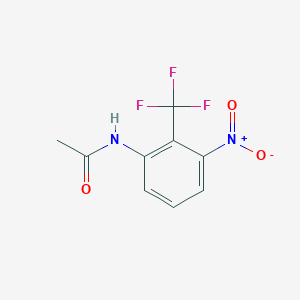
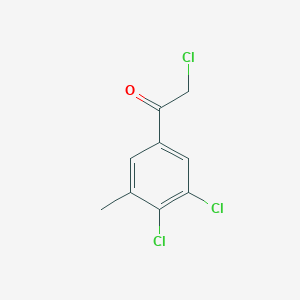
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)